LB-100 - 1632032-53-1

LB-100

Catalog Number: EVT-272738
CAS Number: 1632032-53-1
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LB-100 (3-(4-methylpiperazine-1-carbonyl)7-oxabicyclo[2.2.1]heptane-2-carboxylic acid) is a novel, first-in-class, small molecule inhibitor of protein phosphatase 2A (PP2A) []. PP2A is a ubiquitous serine/threonine phosphatase implicated in various regulatory cellular functions, including cell cycle regulation, DNA damage response, and apoptosis [, , ]. While traditionally considered a tumor suppressor, emerging research suggests that inhibiting PP2A can drive damaged cancer cells into mitosis, increasing their sensitivity to radiotherapy and chemotherapy []. LB-100's water solubility and competitive binding mechanism differentiate it from naturally occurring PP2A inhibitors, offering potential advantages in terms of safety and efficacy []. LB-100 has demonstrated marked antitumor activity in animal models and completed Phase I clinical trials, supporting its continued development for cancer treatment [, , ].

Overview

LB-100 is a small-molecule inhibitor of protein phosphatase 2A, which has garnered attention for its potential as an anticancer therapeutic. This compound exhibits cytotoxic activity against various cancer cell lines and demonstrates antitumor effects in animal models. Its mechanism of action involves the modulation of signaling pathways that are critical for cancer cell survival and proliferation.

Source and Classification

LB-100 was developed as a selective inhibitor of protein phosphatase 2A, an enzyme that plays a significant role in regulating cellular signaling pathways. It is classified under phosphatase inhibitors and has been studied primarily in the context of cancer therapy, particularly in solid tumors and hematological malignancies.

Synthesis Analysis

The synthesis of LB-100 involves several steps that utilize organic chemistry techniques. While specific synthetic pathways are not detailed in the available literature, it is known that LB-100 shares structural similarities with cantharidin, a natural product known for its biological activity. This similarity suggests that LB-100 may be synthesized through modifications of cantharidin-like scaffolds or related compounds.

Technical Details

The synthesis typically requires the use of various reagents and solvents under controlled conditions to ensure the desired purity and yield. The final product is usually characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and structural integrity.

Molecular Structure Analysis

LB-100 has a complex molecular structure characterized by its ability to interact specifically with protein phosphatase 2A. The compound's three-dimensional conformation is crucial for its inhibitory activity.

Structure Data

The molecular formula of LB-100 is C12_{12}H14_{14}N2_{2}O4_{4}, with a molecular weight of approximately 250.25 g/mol. The compound's structure allows it to effectively bind to the active site of protein phosphatase 2A, inhibiting its enzymatic activity.

Chemical Reactions Analysis

LB-100 undergoes specific chemical interactions when introduced to biological systems. Its primary reaction involves binding to the active site of protein phosphatase 2A, which leads to the inhibition of dephosphorylation processes within cells.

Technical Details

In vitro studies have shown that LB-100 significantly reduces the activity of protein phosphatase 2A by up to 60% in certain cancer cell lines. This inhibition results in altered phosphorylation states of various substrates, including proteins involved in cell survival and apoptosis pathways.

Mechanism of Action

The mechanism by which LB-100 exerts its effects involves several key processes:

  1. Inhibition of Protein Phosphatase Activity: By inhibiting protein phosphatase 2A, LB-100 disrupts normal cellular signaling pathways that promote cell survival.
  2. Induction of Apoptosis: LB-100 has been shown to activate caspases, leading to programmed cell death in cancer cells.
  3. Cell Cycle Arrest: The compound induces G2/M phase arrest in the cell cycle, preventing cancer cells from dividing.
  4. Enhancement of Chemotherapy Efficacy: LB-100 has been demonstrated to enhance the cytotoxic effects of other chemotherapy agents, such as daunorubicin, by modulating apoptotic pathways.

Data Supporting Mechanism

Research indicates that LB-100 leads to increased levels of phosphorylated AKT, a direct substrate of protein phosphatase 2A, thereby promoting apoptosis through various downstream effects .

Physical and Chemical Properties Analysis

LB-100 possesses distinct physical and chemical properties that contribute to its biological activity:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not extensively documented but can be determined through laboratory analysis.

Relevant Data or Analyses

The compound exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) ranging from 0.85 μM to 3.87 μM across different cancer cell lines, indicating potent inhibitory effects .

Applications

LB-100 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: It is being investigated as a monotherapy and as an adjunct to existing chemotherapy regimens for various cancers, including pancreatic cancer and acute myeloid leukemia.
  2. Research Tool: As a selective inhibitor of protein phosphatase 2A, LB-100 serves as a valuable tool for studying cellular signaling pathways and their implications in cancer biology.
  3. Potential for Combination Therapies: Studies suggest that LB-100 can enhance the efficacy of other anticancer agents by increasing drug sensitivity through modulation of apoptotic pathways .
Introduction to LB-100 as a Novel Therapeutic Agent

Historical Context of Protein Phosphatase Inhibition in Oncology

The pursuit of protein phosphatase inhibitors represents a paradigm shift in cancer therapeutics, moving beyond traditional kinase targeting. Early inhibitors like cantharidin (derived from blister beetles) and fostriecin (a Streptomyces metabolite) demonstrated potent antitumor effects but faced significant limitations. Cantharidin, used in traditional Chinese medicine for centuries, inhibited multiple phosphatases including PP1, PP2A, PP5, and PP6, yet caused severe urinary tract toxicity and bone marrow suppression [3] [8]. Fostriecin entered clinical trials due to its ability to induce mitotic arrest but was abandoned due to supply instability and off-target effects on PP4 and DNA topoisomerase II [2]. These first-generation compounds suffered from three critical flaws:

  • Lack of specificity: Broad inhibition across PPP-family phosphatases
  • Toxicity profiles: Dose-limiting organ damage
  • Pharmacological instability: Poor solubility and metabolic clearance

The development of LB-100 addressed these limitations through rational drug design. As a water-soluble 7-oxabicyclo[2.2.1]heptane derivative, it retained the core structure of norcantharidin but incorporated modifications enhancing bioavailability and tolerability [8] [9]. Unlike natural compounds, LB-100 was engineered for competitive inhibition at catalytic metal sites, enabling reversible and selective phosphatase targeting.

Table 1: Evolution of Protein Phosphatase Inhibitors in Oncology

CompoundSourceKey TargetsClinical Limitations
CantharidinBlister beetlesPP1, PP2A, PP5, PP6Nephrotoxicity, myelosuppression
FostriecinStreptomycesPP2A, PP4, Topo IISupply instability, metabolic instability
NorcantharidinSynthetic derivativePP1/PP2AReduced toxicity but low potency
LB-100SyntheticPP2A/PPP5CImproved solubility, reduced off-target effects

Rationale for Targeting PP2A/PPP5C in Cancer Pathogenesis

The paradoxical role of PP2A in cancer presents a compelling therapeutic rationale. Though traditionally classified as a tumor suppressor due to its frequent inactivation in cancers (lung, colorectal, glioblastoma), PP2A also exhibits context-dependent oncogenic functions [3] [6]. This duality arises from several factors:

  • Holoenzyme Complexity: PP2A exists in >80 heterotrimeric combinations with distinct functions. For example:
  • B55α-containing complexes: Regulate Wnt/β-catenin via GSK3β dephosphorylation [3] [5]
  • B56γ-containing complexes: Control DNA damage response through ATM/ATR signaling [6]
  • Cancer-Specific Dysregulation: Somatic mutations in PP2A scaffolding subunits (e.g., PPP2R1A) occur in 7-15% of endometrial and ovarian cancers, while epigenetic silencing of B subunits enables uncontrolled kinase signaling [6] [8].
  • Senescence Regulation: PP2A activation induces therapy-resistant senescence in glioblastoma stem cells, creating a survival advantage [4].

Concurrently, PPP5C (PP5) overexpression drives oncogenesis through:

  • DNA repair modulation: PPP5C dephosphorylates ATM/ATR and γ-H2AX, impairing damage response [9] [10]
  • Chaperone function: TPR domain-mediated interactions with HSP90 stabilize oncoproteins [10]

LB-100’s mechanism exploits these vulnerabilities via dual phosphatase inhibition:

  • Structural basis: The 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with catalytic metal ions (Mn²⁺/Fe³⁺) in PP2A and PPP5C active sites [9] [10]
  • Catalytic disruption: Reversible competition with phosphoprotein substrates (K-R-pT-I-R-R) blocks dephosphorylation [2] [9]
  • Synergistic effects: Concurrent PP2A/PPP5C inhibition amplifies mitotic disruption beyond single-target agents [9]

Table 2: Oncogenic Pathways Regulated by PP2A and PPP5C

PhosphataseCancer-Relevant FunctionsLB-100 Impact
PP2A• Cell cycle arrest (p53/p21) • Wnt/β-catenin regulation • Senescence induction• Mitotic catastrophe • Chemosensitization • Senescence bypass
PPP5C• DNA damage response • HSP90 client protein stability • Glucocorticoid receptor signaling• Genomic instability • Oncoprotein degradation • Immune modulation

Emergence of LB-100 in Preclinical Antitumor Research

LB-100 demonstrates broad-spectrum antitumor activity through three primary mechanisms: chemo-sensitization, radio-sensitization, and immune modulation. Key preclinical findings include:

Glioblastoma Models:

  • In patient-derived neurospheres (GBMNS), PRMT5 depletion increased PP2A activity. LB-100 treatment reduced viability by 60-75% in PRMT5-deficient cells versus controls by inducing necroptosis (phospho-MLKL elevation; rescued by necrostatin-1) [4].
  • Intracranial xenografts showed 70% tumor volume reduction with LB-100 + PRMT5 siRNA versus either agent alone (p<0.001), extending median survival by 40% [4].
  • Combined with PD-1 inhibitors, LB-100 achieved complete regression in 25% of GL261-Luc tumors by enhancing T-cell infiltration [8].

Systemic Solid Tumors:

  • Small-cell lung cancer (SCLC): LB-100 increased carboplatin uptake by 3.5-fold in H446 spheroids and potentiated atezolizumab-induced T-cell infiltration [7] [8].
  • Triple-negative breast cancer: Monotherapy reduced MB468 xenograft volume by 50% via TRAIL pathway sensitization and procaspase-8 activation [8].
  • Hepatocellular carcinoma: LB-100 enhanced doxorubicin accumulation by inhibiting PP2A-mediated drug efflux pumps [7].

Radiosensitization Mechanisms:

  • PP2A inhibition abrogates G2/M arrest, forcing DNA-damaged cells into premature mitosis
  • PPP5C inhibition impairs non-homologous end joining repair (γ-H2AX persistence) [1] [9]

Table 3: Preclinical Efficacy of LB-100 Across Tumor Models

Cancer TypeCombination AgentKey OutcomesProposed Mechanism
GlioblastomaPRMT5 depletion70% tumor reduction; 40% survival increaseNecroptosis via pMLKL
Small-cell lung cancerCarboplatin + atezolizumab3.5× carboplatin uptake; T-cell infiltrationPP2A-mediated drug transport
Triple-negative breast cancerNone (monotherapy)50% tumor volume reductionTRAIL pathway activation
SarcomaDoxorubicinEnhanced intracellular drug retentionABC transporter inhibition

The convergence of these preclinical findings underscores LB-100’s unique positioning: a first-in-class phosphatase inhibitor that transforms "tumor suppressor" inhibition into a viable therapeutic strategy through context-dependent pathway modulation.

Properties

CAS Number

1632032-53-1

Product Name

LB-100

IUPAC Name

(1R,2S,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10+,11+/m0/s1

InChI Key

JUQMLSGOTNKJKI-LNFKQOIKSA-N

SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Solubility

Soluble in DMSO and water

Synonyms

LB-100; LB 100; LB100.

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@@H]2[C@@H]3CC[C@H]([C@H]2C(=O)O)O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.